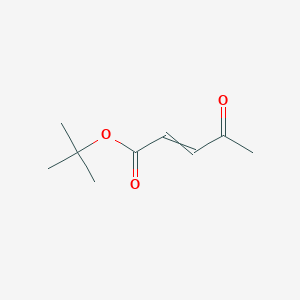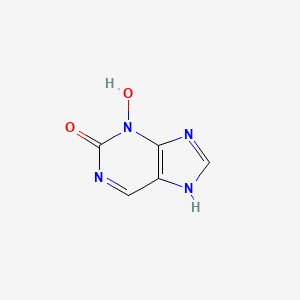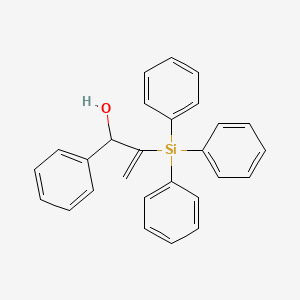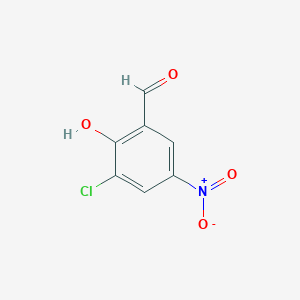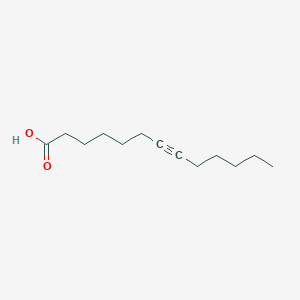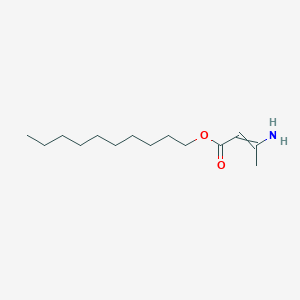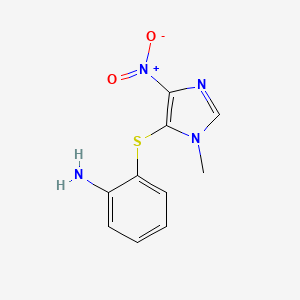![molecular formula C13H18O3 B14643850 (4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane CAS No. 52094-01-6](/img/structure/B14643850.png)
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This specific compound is characterized by the presence of a 2-methylphenoxy group attached to the dioxolane ring. The stereochemistry of the compound is denoted by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with an appropriate dioxolane precursor under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification and crystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds share structural similarities and have been studied for their antimicrobial and anti-inflammatory activities.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
52094-01-6 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H18O3/c1-10-6-4-5-7-12(10)14-8-11-9-15-13(2,3)16-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1 |
InChIキー |
VWYJFDMNXJTNQS-NSHDSACASA-N |
異性体SMILES |
CC1=CC=CC=C1OC[C@H]2COC(O2)(C)C |
正規SMILES |
CC1=CC=CC=C1OCC2COC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


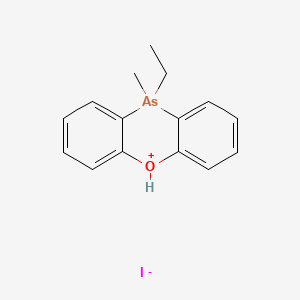
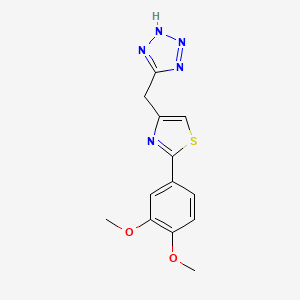
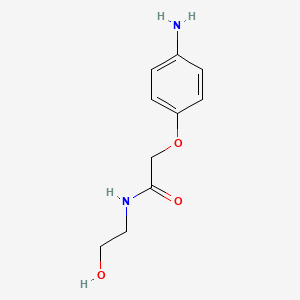
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
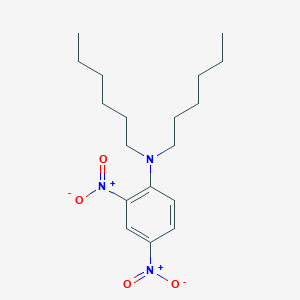
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
